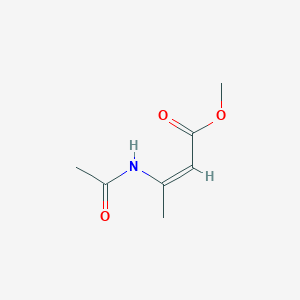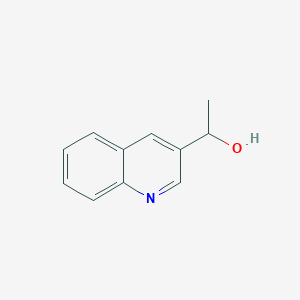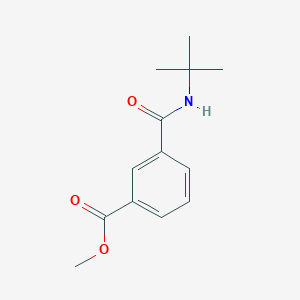![molecular formula C13H9NO B3149778 6-羟基-[1,1'-联苯]-3-腈 CAS No. 6781-76-6](/img/structure/B3149778.png)
6-羟基-[1,1'-联苯]-3-腈
描述
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is based on two benzene rings linked at the [1,1’] position . The InChI code for the compound “2- (6-Hydroxy- [1,1’-biphenyl]-3-carbonyl)benzoic acid” is1S/C20H14O4/c21-18-11-10-14 (12-17 (18)13-6-2-1-3-7-13)19 (22)15-8-4-5-9-16 (15)20 (23)24/h1-12,21H, (H,23,24) .
科学研究应用
钯催化的芳基化合成
一项研究重点介绍了钯催化芳基化工艺在 GABA(A) alpha(2/3) 选择性激动剂合成中的应用,展示了 6-羟基-[1,1'-联苯]-3-腈衍生物在药物化学中的重要性 (Gauthier 等人,2005)。
液晶混合物
对液晶混合物的研究包括使用与 6-羟基-[1,1'-联苯]-3-腈相关的化合物。这些研究探讨了此类混合物中的相变温度、光学纹理和分子极化率 (Shahina 等人,2016)。
缓蚀
新型喹啉衍生物,包括在结构上与 6-羟基-[1,1'-联苯]-3-腈相关的衍生物,已被研究其对铁腐蚀的缓蚀性能。这项研究使用了量子化学和分子动力学模拟方法 (Erdoğan 等人,2017)。
抗氧化活性
一项针对新型 6-羟基色满-2-腈化合物的研究,与 6-羟基-[1,1'-联苯]-3-腈密切相关,研究了它们对心肌磷脂过氧化的抗氧化活性,显示出潜在的治疗应用 (Janero 等人,1990)。
溶剂相互作用研究
二氢吡啶衍生物(包括 6-羟基-[1,1'-联苯]-3-腈类似物)在二甲基亚砜等溶剂中的相互作用已经过研究,提供了对溶质-溶剂相互作用的见解 (Baluja 和 Talaviya,2016)。
液晶中的相行为
对 4'-w-己基-联苯-4-腈 (6CB) 和 4'-w-庚基-联苯-4-腈 (7CB)(在结构上类似于 6-羟基-[1,1'-联苯]-3-腈)的研究重点关注它们在各种温度和压力条件下的相行为,有助于理解液晶技术 (Sandmann 和 Würflinger,1998)。
亲核条件下的化学转化
一项研究调查了类似于 6-羟基-[1,1'-联苯]-3-腈的 6-甲基色酮-3-腈在亲核条件下的反应性,导致合成各种杂环系统,这与有机化学和药物研究相关 (Ibrahim 和 El-Gohary,2016)。
低碳钢中的缓蚀
合成了与 6-羟基-[1,1'-联苯]-3-腈在结构上类似的吡喃并吡唑衍生物,并将其作为低碳钢的缓蚀剂进行了评估,表明了其潜在的工业应用 (Yadav 等人,2016)。
作用机制
Target of Action
The primary target of 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane-bound serine hydrolase and a part of the endocannabinoid system (ECS), which comprises the cannabinoid receptors (CB1 and CB2), endogenous ligands termed endocannabinoids (anandamide and oleamide), transporters, and enzymes . FAAH plays a key role in the hydrolysis of a number of primary and secondary fatty acid amides, controlling the levels of the neuromodulatory endocannabinoids in the ECS .
Mode of Action
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile interacts with its target, FAAH, by inhibiting its function . This inhibition is achieved through the carbamylation of the catalytic nucleophilic Ser241 and the O-biaryl group as the leaving group . This interaction results in changes in the levels of neuromodulatory endocannabinoids in the ECS .
Biochemical Pathways
It is known that faah plays a key role in the hydrolysis of a number of primary and secondary fatty acid amides . Therefore, the inhibition of FAAH by 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound should be stored in a dry environment at room temperature for optimal stability .
Result of Action
The inhibition of FAAH by 6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile leads to changes in the levels of neuromodulatory endocannabinoids in the ECS . This can result in various molecular and cellular effects, including analgesic, anti-inflammatory, anxiolytic, and anti-depression effects in animal models .
属性
IUPAC Name |
4-hydroxy-3-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBQQPRNWXECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)




![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)

